molecular formula C19H19N5O3 B12156798 4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B12156798
M. Wt: 365.4 g/mol
InChI Key: YHRLXXSIWHBFKK-UHFFFAOYSA-N
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Description

The compound 4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide features a triazolopyridine core linked via an ethyl chain to a dimethoxy-substituted indole-carboxamide scaffold.

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H19N5O3/c1-26-14-6-7-15(27-2)18-12(14)11-13(21-18)19(25)20-9-8-17-23-22-16-5-3-4-10-24(16)17/h3-7,10-11,21H,8-9H2,1-2H3,(H,20,25)

InChI Key

YHRLXXSIWHBFKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole core is then methoxylated at positions 4 and 7 using methanol and a suitable catalyst.

    Carboxamidation: The carboxamide group is introduced at position 2 of the indole ring through a reaction with an appropriate amine and a carboxylating agent.

    Attachment of the Triazolopyridine Moiety: The final step involves the attachment of the triazolopyridine moiety to the ethyl chain, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazolopyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It is being explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms involved in various diseases.

    Chemical Biology: It serves as a tool compound to investigate the role of specific proteins and enzymes in cellular processes.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key Observations:

Core Structure Diversity :

  • The target compound and CAS 1190250-60-2 share a triazolo[4,3-a]pyridine core, while 4a () uses a triazolo[1,5-a]pyrimidine backbone, which may alter electronic properties and binding affinity .
  • The imidazopyridine derivative () has a saturated ring system, likely enhancing metabolic stability compared to aromatic triazolopyridines .

Substituent Effects :

  • The 4,7-dimethoxy groups on the indole ring (target compound and CAS 1190250-60-2) could enhance solubility via hydrogen bonding, contrasting with 4a’s 4-chlorophenyl group, which introduces hydrophobicity .
  • The ethyl linker in the target compound vs. the propyl linker in CAS 1190250-60-2 may influence conformational flexibility and target engagement .

Physicochemical Properties :

  • The nitro group in ’s compound contributes to a high melting point (243–245°C), suggesting strong intermolecular interactions, whereas carboxamide-containing analogs (target, CAS 1190250-60-2) may exhibit better bioavailability .

Biological Activity

The compound 4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Anticancer Activity

Recent studies have explored the anticancer properties of 4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide . Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and HepG-2 (liver cancer).

Efficacy in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-1166.29Induction of apoptosis
HepG-215.16Inhibition of cell proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that the compound is more effective against HCT-116 cells compared to HepG-2 cells .

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • DNA Intercalation : The compound has shown to intercalate with DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : It inhibits topoisomerase II activity, which is crucial for DNA unwinding during replication .

Anti-inflammatory Activity

In addition to its anticancer properties, preliminary studies suggest that the compound may possess anti-inflammatory effects. This activity could be attributed to its ability to modulate inflammatory cytokine production and inhibit pathways associated with inflammation.

Case Study 1: In Vitro Evaluation

In a recent study, 4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide was evaluated in vitro for its cytotoxic effects on multiple cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.

Case Study 2: In Vivo Studies

In vivo studies using murine models demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings support further investigation into its therapeutic potential as an anticancer agent.

Q & A

Q. What are the optimized synthetic routes for 4,7-dimethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide, and how can reaction yields be improved?

Methodological Answer: Key steps include:

  • Multi-step synthesis : Condensation of indole derivatives with triazolopyridine intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Additive use : Catalysts like K₂CO₃ or triethylamine to facilitate nucleophilic substitutions and cyclization .
  • Temperature control : Heating at 120°C for 10–12 hours to ensure complete cyclization, monitored via TLC .
  • Purification : Recrystallization from ethanol/DMF mixtures or column chromatography for high-purity isolates .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., methoxy groups at C4/C7) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS-ESI) to validate molecular weight (e.g., [M+H]⁺ ion) .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data observed across different studies?

Methodological Answer:

  • Standardized assays : Replicate experiments using identical cell lines (e.g., HEK293 or HepG2) and enzyme sources (e.g., recombinant kinases) to minimize variability .
  • Dose-response curves : Compare IC₅₀ values under controlled pH, temperature, and co-factor conditions .
  • Data triangulation : Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic studies : Measure substrate competition (Km/Vmax shifts) to classify inhibition type (competitive/non-competitive) .
  • Molecular docking : Use software like AutoDock to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
  • Isotopic labeling : Incorporate ³H or ¹⁴C labels to track binding in cellular uptake assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Systematic substitution : Modify methoxy groups (C4/C7) or triazolo-pyridine substituents to assess impacts on solubility and potency .
  • In vitro screening : Test analogs against target enzymes (e.g., cytochrome P450 isoforms) and off-target receptors .
  • Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic interactions using X-ray crystallography or cryo-EM .

Q. What are the best practices for ensuring compound stability during long-term storage?

Methodological Answer:

  • Storage conditions : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Lyophilization : Convert to stable salts (e.g., hydrochloride) for enhanced shelf life .
  • Regular QC checks : Monitor degradation via HPLC every 6 months .

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